(4R)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane
Overview
Description
(4R)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane, also known as 4-Bromo-2,2-dimethyl-1,3-dioxolane or BMD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid with a molecular formula of C6H11BrO2 and a molar mass of 195.06 g/mol. BMD is widely used in organic synthesis as a versatile building block due to its ability to undergo various chemical transformations.
Mechanism Of Action
BMD acts as a versatile building block due to its ability to undergo various chemical transformations. It can undergo nucleophilic substitution, oxidation, reduction, and other reactions to form a wide range of functional groups. BMD also exhibits unique reactivity towards nucleophiles, such as amines and thiols, which can be utilized in the synthesis of various bioactive compounds.
Biochemical And Physiological Effects
BMD has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit moderate toxicity towards aquatic organisms, such as Daphnia magna and Vibrio fischeri. BMD is also known to cause skin irritation and eye damage upon contact.
Advantages And Limitations For Lab Experiments
BMD offers several advantages for laboratory experiments. It is readily available, easy to handle, and can be stored for an extended period without significant degradation. BMD is also a versatile building block, which can be used to synthesize a wide range of compounds. However, BMD has some limitations, such as its moderate toxicity and the need for careful handling due to its reactive nature.
Future Directions
There are several future directions for the research on BMD. One potential area of research is the development of more efficient and sustainable synthesis methods for BMD. Another area of research is the exploration of BMD's potential as a chiral building block for the synthesis of enantiopure compounds. Additionally, the investigation of BMD's potential as a drug candidate for various diseases, such as cancer and inflammation, could also be a promising area of research.
Scientific Research Applications
BMD has been extensively utilized in scientific research as a key intermediate in the synthesis of various biologically active compounds. It has been used in the synthesis of antifungal agents, anti-inflammatory agents, and anti-cancer agents. BMD is also used in the preparation of chiral building blocks, which are essential for the synthesis of enantiopure compounds.
properties
IUPAC Name |
(4R)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPZKFNSQYCIPP-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane |
Synthesis routes and methods I
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